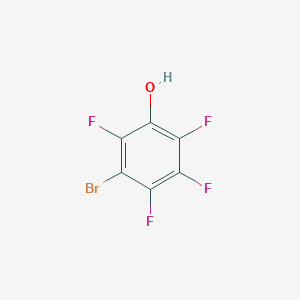

3-Bromo-2,4,5,6-tetrafluorophenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromo-2,4,5,6-tetrafluorophenol is a fluorinated organic building block . It is used in the preparation of agrochemical and pharmaceutical components .

Synthesis Analysis

The synthesis of 2,3,4,5-tetrafluorophenol has been reported from 2-[(2,3,4,5,6-pentafluorophenyl)thio]acetic acid . The proposed method is a simple and efficient way to obtain poorly available 2,3,4,5-tetrafluorophenol in ∼58% total yield based on 2-[(2,3,4,5,6-pentafluorophenyl)thio]acetic acid .Molecular Structure Analysis

The molecular structure of 3-Bromo-2,4,5,6-tetrafluorophenol is represented by the linear formula C6HBrF4O . The InChI code is 1S/C6HBrF4O/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H .Chemical Reactions Analysis

The compound has been used in the synthesis of fluorine-containing biphenyl cross-linking agents to produce polymers . The presence of the fluorinated motifs can improve the heat resistance of the final material .Physical And Chemical Properties Analysis

The compound is a solid or semi-solid or liquid at room temperature . It has a molecular weight of 244.97 .科学的研究の応用

Reactions of Organolithium Reagents : 2-Bromo-3,4,5,6-tetrafluorophenyllithium, a related compound, has been studied for its stability and reactions with different reagents. Its reactions with water, trimethylchlorosilane, and mercuric chloride, as well as its benzyne formation and carbonation, offer insights into the reactivity of similar compounds (Tamborski & Soloski, 1967).

Thermodynamic and Spectral Studies : Comparative thermodynamic properties and vibrational spectral studies of closely related compounds, such as 3-chloro-2,4,5,6-tetrafluoropyridine and 4-bromo-2,3,5,6-tetrafluoropyridine, have been performed. These studies include NBO and HOMO-LUMO analyses, providing information about molecular stability, bond strength, and chemical reactivity (Selvarani, Balachandran, & Vishwanathan, 2014).

Halogen-Bonded Dimers Formation : Research on iodo- and bromo-phenylethynylpyridines, including perfluoroiodo- and perfluorobromophenylethynyl derivatives (related to 3-Bromo-2,4,5,6-tetrafluorophenol), has revealed their ability to form self-complementary halogen-bonded dimeric units in the solid state. This study contributes to understanding the molecular interactions and crystal structures of such compounds (Oburn, Bowling, & Bosch, 2015).

Synthetic Applications in Organic Chemistry : The bromination of 2,3-diarylcyclopent-2-en-1-ones has been investigated, showing how the bromine atom can be introduced into different positions, including into aryl moieties. This research is significant for the synthesis of bromo-substituted compounds, relevant to the study of 3-Bromo-2,4,5,6-tetrafluorophenol (Shirinian et al., 2012).

Electrochemical and Photophysical Studies : The electrochemical reduction of mono- and dihalothiophenes at carbon cathodes in dimethylformamide has been studied. This includes the reduction of bromo-, chloro-, and iodothiophenes, providing insights into the electrochemical behavior of halogenated compounds (Mubarak & Peters, 1996).

Photoluminescence in Organic Light-Emitting Diodes : Studies on dinuclear rhenium complexes, including a bromo-bridged complex, have explored their photophysical and electroluminescence properties. These findings are relevant for the development of organic light-emitting diodes (OLEDs) with high quantum efficiencies (Mauro et al., 2012).

Safety And Hazards

将来の方向性

The compound has potential applications in the synthesis of fluorine-containing biphenyl cross-linking agents to produce polymers . The presence of the fluorinated motifs can improve the heat resistance of the final material , suggesting potential future directions in materials science and engineering.

特性

IUPAC Name |

3-bromo-2,4,5,6-tetrafluorophenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBrF4O/c7-1-2(8)4(10)5(11)6(12)3(1)9/h12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OODQJBBHTVFDCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)Br)F)F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBrF4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2,4,5,6-tetrafluorophenol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。